5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research has focused on the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds structurally related to the query compound. These studies have revealed that certain derivatives exhibit significant antimicrobial properties against a variety of microorganisms. For instance, the work by Bektaş et al. (2007) on synthesizing various 1,2,4-Triazole derivatives highlighted the antimicrobial potential of these compounds, underscoring their significance in the development of new antimicrobial agents Molecules, Bektaş et al., 2007.
Pharmacological Evaluation
Research into the pharmacological evaluation of Thiazolo-Triazol derivatives has uncovered their potential in various biological activities. For example, Suresh et al. (2016) synthesized and evaluated novel Thiazolo-Triazol derivatives for their antibacterial and antifungal activities. This study provided valuable insights into the therapeutic potential of these compounds, suggesting their utility in treating microbial infections Arabian Journal of Chemistry, Suresh et al., 2016.
Antitumor and Anticancer Properties
A significant area of research involving this compound and its related derivatives focuses on their antitumor and anticancer properties. The study by Zhang et al. (2007) on Triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition is a prime example. It demonstrates the potential of these compounds in cancer therapy, especially in overcoming resistance in multidrug-resistant cancer cells Journal of Medicinal Chemistry, Zhang et al., 2007.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, the piperazine ring is known to enhance the bioavailability of drugs .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s piperazine moiety is known to act as a hydrogen ion buffer, which can control the pH range for a long time . This suggests that the compound could potentially maintain its activity under a variety of environmental conditions.
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDXUXIPCLWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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